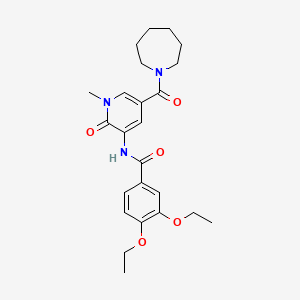

![molecular formula C19H19N3OS B2487362 1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide CAS No. 1286712-73-9](/img/structure/B2487362.png)

1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidine-carboxamide derivatives, including the class to which our compound belongs, typically involves multi-step chemical processes starting from key precursors like benzothiazoles. While specific synthesis details for this compound were not directly found, similar compounds have been synthesized through methods involving the condensation of benzothiazole with various amides or carboxylic acids under controlled conditions, showcasing the versatility and complexity of synthetic strategies employed in creating azetidine derivatives (Sharma et al., 2011).

Molecular Structure Analysis

The molecular structure of azetidine-carboxamide derivatives is characterized by X-ray diffraction studies, providing insights into their crystal packing, hydrogen bonding patterns, and overall 3D conformation. These studies reveal the importance of non-covalent interactions in stabilizing the molecular structure and influencing its biological activities. For instance, compounds with a similar backbone have been found to crystallize in specific space groups, with detailed analysis of N–H⋯O and C–H⋯O hydrogen bonds contributing to their stability (Sharma et al., 2016).

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

The derivative benzothiazole, an integral part of the molecule , has been extensively studied for its potential in medical and biological applications. A significant emphasis is placed on its antioxidative and anti-inflammatory properties. Benzothiazole derivatives, including similar compounds to 1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide, have demonstrated improved antioxidating activities in high-fat diet mice by increasing the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), and reducing malondialdehyde (MDA) levels, which are biomarkers of oxidative stress (Erbin, 2013). Additionally, synthesized benzofused thiazole derivatives have shown significant antioxidant and anti-inflammatory activities in vitro, indicating the potential of these compounds in therapeutic applications (Raut et al., 2020).

Importance in Medicinal Chemistry

Benzothiazole and its derivatives play a crucial role in medicinal chemistry due to their varied biological activities. They have been reported to possess a range of pharmacological properties such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmitic, and anti-cancer activities. The structural flexibility of benzothiazole allows for various biological activities based on specific substitutions on the compound, particularly on the C-2 and C-6 carbon atoms (Bhat & Belagali, 2020).

Potential in CNS Drug Development

Benzothiazole derivatives are also being explored for their potential in the development of central nervous system (CNS) acting drugs. The ability of these compounds to penetrate the CNS and act via neurotransmitters, voltage, and ligand-gated ion channels offers a promising avenue for the synthesis of more potent CNS drugs. Specific azole groups, including those found in benzothiazole structures, have been identified as potential candidates for this application (Saganuwan, 2020).

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-12-6-5-7-13(2)17(12)21-18(23)14-10-22(11-14)19-20-15-8-3-4-9-16(15)24-19/h3-9,14H,10-11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTWXZKPEHCOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)

![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2487287.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2487290.png)

![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)